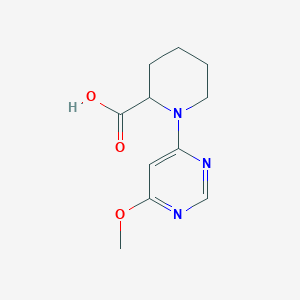

1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid

Description

1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid (CAS 1353943-81-3) is a heterocyclic compound featuring a piperidine-2-carboxylic acid backbone substituted at the 1-position with a 6-methoxy-pyrimidin-4-yl group. Its molecular formula is C₁₁H₁₅N₃O₃, with a molecular weight of 237.26 g/mol . This compound is cataloged under MDL number MFCD21098519 and is commonly utilized in medicinal chemistry research, though its specific applications remain undisclosed in the provided evidence .

Properties

IUPAC Name |

1-(6-methoxypyrimidin-4-yl)piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-17-10-6-9(12-7-13-10)14-5-3-2-4-8(14)11(15)16/h6-8H,2-5H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAWNFWLOIRDSKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCCCC2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid has shown promise in several pharmacological applications:

Anti-inflammatory Activity

In vitro studies indicate that this compound can significantly reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines. The following table summarizes the observed effects:

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results suggest a strong anti-inflammatory profile, making it a candidate for further development in treating inflammatory diseases.

Antitumor Activity

Case studies have demonstrated that treatment with this compound in xenograft models resulted in significant tumor size reduction compared to untreated controls. This indicates potential applications in oncology as an antitumor agent.

Neuroprotective Effects

Research into similar piperidine derivatives suggests that they may exhibit neuroprotective properties, potentially modulating neurotransmitter systems or influencing metabolic pathways related to neurodegenerative diseases .

Safety and Toxicity

Toxicological evaluations have indicated that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies. This aspect is crucial for its advancement into clinical trials .

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and carboxylic acid group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Variations Among Analogues

The following table summarizes critical differences between 1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid and related compounds:

| Compound Name | Substituents on Pyrimidine | Piperidine Carboxylic Acid Position | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|---|

| This compound | 6-methoxy | 2 | 237.26 | 1353943-81-3 | Methoxy enhances polarity; 2-carboxylic acid |

| 1-(5-Amino-2-chloro-6-methylpyrimidin-4-yl)piperidine-4-carboxylic acid | 5-amino, 2-chloro, 6-methyl | 4 | 285.71 | 890094-31-2 | Chloro and methyl increase lipophilicity |

| 1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid | 6-ethoxy, 2-methylsulfanyl | 4 | 297.35 | 1353985-26-8 | Ethoxy and thioether enhance bulkiness |

| 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid | 6-ethoxy | 2 | 251.27 | 1353944-37-2 | Ethoxy reduces polarity vs. methoxy |

| 1-(6-Cyclopropylaminopyrimidin-4-yl)piperidine-4-carboxylic acid | 6-cyclopropylamino | 4 | 262.30 | 1353978-16-1 | Cyclopropylamino introduces steric hindrance |

Functional Group Impact on Properties

- Methoxy vs. Ethoxy Substitution :

The methoxy group in the target compound is smaller and more polar than the ethoxy group in 1-(6-Ethoxypyrimidin-4-yl)piperidine-2-carboxylic acid. This difference may influence solubility and metabolic stability, as ethoxy-containing analogues are typically more lipophilic . - Piperidine Carboxylic Acid Position :

Positional isomers (e.g., 2-carboxylic acid vs. 4-carboxylic acid) alter molecular conformation. For instance, the 4-carboxylic acid derivatives (e.g., ) may exhibit distinct hydrogen-bonding patterns compared to the 2-carboxylic acid target compound . - Electron-Withdrawing vs.

Biological Activity

1-(6-Methoxypyrimidin-4-yl)piperidine-2-carboxylic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological effects, and applications based on diverse research findings.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrimidine Ring : Achieved through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

- Introduction of the Methoxy Group : Conducted via nucleophilic substitution using methanol.

- Formation of the Piperidine Ring : Involves cyclization reactions with suitable precursors.

- Carboxylic Acid Group Introduction : Usually accomplished through carboxylation using carbon dioxide under basic conditions.

Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors. The methoxy and carboxylic acid groups are crucial for binding and modulating activity, leading to diverse biological effects.

The mechanism by which this compound exerts its effects involves:

- Enzyme Interaction : It may inhibit specific enzymes, such as proteases involved in viral replication, although studies indicate modest inhibition against SARS-CoV-2 main protease (Mpro) .

- Receptor Modulation : The compound has shown potential as an antagonist for certain receptors, influencing neurotransmitter systems relevant to neurological disorders .

Case Studies and Experimental Data

-

Antiviral Activity :

- A study evaluated various piperidine derivatives, including those structurally related to this compound, for their inhibitory effects on viral enzymes. While some showed low micromolar activity against influenza virus, the specific compound's activity was not extensively characterized in this context .

- Neuropharmacological Effects :

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid | Different substitution pattern | Moderate enzyme inhibition |

| 1-(6-Ethoxypyridazin-4-yl)piperidine-4-carboxylic acid | Ethoxy group instead of methoxy | Potentially lower activity against viral targets |

| 1-(6-Methoxypyridin-4-yl)piperidine | Lacks carboxylic acid group | Reduced pharmacological relevance |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.